molecular formula C₈H₁₃NO B1141947 endo-8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol CAS No. 20513-09-1

endo-8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol

Cat. No. B1141947
CAS RN: 20513-09-1
M. Wt: 139.19
InChI Key:
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Description

Synthesis Analysis

The synthesis of azabicyclo[3.2.1]octane derivatives, including "endo-8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol," involves various strategic approaches, such as desymmetrization via ring-closing metathesis to obtain enantiomerically enriched structures (Burke et al., 1999). Efficient synthesis from pyroglutamic acid through amide activation and cyclization has also been reported, highlighting the compound's accessibility for further study (Singh et al., 2007).

Molecular Structure Analysis

The molecular structure of azabicyclo[3.2.1]octane derivatives, including conformational preferences, has been extensively studied through methods such as NMR and X-ray diffraction. These studies reveal detailed insights into the stereochemistry and conformational dynamics of the scaffold (Izquierdo et al., 1991). The cyclopentane and piperidine rings commonly adopt specific conformations that are crucial for the compound's chemical behavior and interaction with biological targets.

Chemical Reactions and Properties

Azabicyclo[3.2.1]octane derivatives participate in a variety of chemical reactions, reflecting their versatility as synthetic intermediates. These reactions include asymmetric cycloadditions and desymmetrization protocols, providing access to chiral building blocks for natural product synthesis (Hartung & Hoffmann, 2004). The ability to undergo transformations under different conditions highlights the compound's reactivity and potential applications in complex molecule construction.

Scientific Research Applications

  • A study conducted by Izquierdo et al. (1991) synthesized a series of compounds derived from 3-phenethyl-3-azabicyclo[3.2.1]octan-8-beta-ol, including its N-endo-methyl quaternary derivatives. They found that methylation takes place from the endo position and proposed an initial structure-activity relationship based on the compounds' ability to antagonize acetylcholine-induced contraction of guinea pig ileum (Izquierdo et al., 1991).

  • Gerber and Vogel (2001) explored the synthesis of new 8-Oxabicyclo[3.2.1]oct-6-en-2-one and 8-Oxabicyclo[3.2.1]octa-3,6-dien-2-one derivatives. They attributed the high selectivity observed in their synthesis to steric factors and electronic factors, such as electron-releasing or electron-withdrawing effects of homoconjugated carbonyl groups (Gerber & Vogel, 2001).

  • Cooper and Allen (1984) detected compounds related to endo-8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol in clandestine synthetic cocaine samples. They provided synthetic rationalization, chromatographic separation, and spectroscopic information for these compounds (Cooper & Allen, 1984).

  • Penner et al. (2010) studied the human metabolism of a compound related to endo-8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol in a first-in-human study. They identified unique metabolites and described their structural elucidation using liquid chromatography-mass spectrometry (LC-MS) (Penner et al., 2010).

  • A study by Philip et al. (1990) provided a concise synthesis of (±)-, (+)-, and (–)-6-methyl-6-azabicyclo[3.2.1]octan-3α-ol, related to the compound (Philip et al., 1990).

properties

IUPAC Name

(1R,5S)-8-methylbicyclo[3.2.1]oct-6-en-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c1-6-7-2-3-8(6)5-9(10)4-7/h2-3,6-10H,4-5H2,1H3/t6?,7-,8+,9?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IENSJAVOGKRVAA-VGKQMMLZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC(CC1C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1[C@@H]2CC(C[C@H]1C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

endo-8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol

Citations

For This Compound
1
Citations
GB Petrović, RN Saičić, ŽM Čeković - Helvetica chimica acta, 2003 - Wiley Online Library
The synthesis of scopin acetate (6b) and 6,7‐didehydrohyoscyamine (17) was achieved by using tropine (5) as the starting compound. Formal (phenylthio)‐radical transfer to the …
Number of citations: 5 onlinelibrary.wiley.com

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